molecular formula C12H18N2O5S B5791118 N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5791118
Molekulargewicht: 302.35 g/mol
InChI-Schlüssel: SOTYLQFHYGZGFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied for its potential uses in cancer treatment. DMXAA was first synthesized in 1988 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Wirkmechanismus

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide binds to the STING receptor, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, which can then target and kill cancer cells.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of immune cells, and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a potential cancer therapy. It has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action is well understood. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have poor solubility in water, which can limit its effectiveness in some cancer types. Additionally, there is still much that is not known about the long-term safety and efficacy of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in humans.

Zukünftige Richtungen

There are several future directions for research on N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of new formulations of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for more clinical trials to determine the safety and efficacy of N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in humans. Overall, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide shows great promise as a potential cancer therapy and is an area of active research in the scientific community.

Synthesemethoden

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential uses in cancer therapy. In preclinical studies, N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N~2~-(3,4-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the death of cancer cells.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)9-5-6-10(18-2)11(7-9)19-3/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTYLQFHYGZGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.